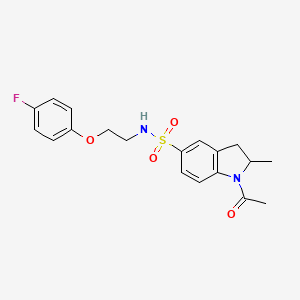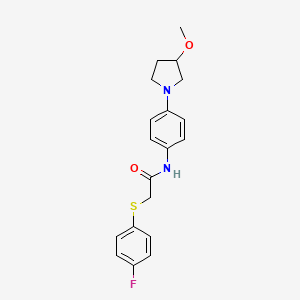
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that features a thiazole ring, an indole moiety, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazole Ring:
- Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
- Reaction conditions: Reflux in ethanol or another suitable solvent, often in the presence of a base like sodium ethoxide.
-
Attachment of the Indole Moiety:
- The indole ring can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the thiazole ring.
- Reaction conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Acetamide Group:
- The final step involves the introduction of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
- Reaction conditions: Often performed in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the carbonyl groups.
- Substituted thiazole and indole derivatives with various functional groups.
科学的研究の応用
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
作用機序
The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus interfering with biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
類似化合物との比較
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide: Similar structure but with a pyrrole ring instead of an indole ring.
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-benzimidazol-1-yl)acetamide: Contains a benzimidazole ring instead of an indole ring.
Uniqueness:
- The presence of the indole ring in N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide provides unique electronic properties and potential biological activity compared to its analogs.
- The combination of the thiazole and indole rings in a single molecule offers a unique scaffold for drug design, potentially leading to compounds with enhanced biological activity and specificity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-13(20)7-11-9-22-15(17-11)18-14(21)8-19-6-5-10-3-1-2-4-12(10)19/h1-6,9H,7-8H2,(H2,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUFPGRCAAMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)

![4-METHYL-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2565601.png)
![4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B2565602.png)
![3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2565603.png)

![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)

![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
![3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2565614.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2565616.png)
![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
